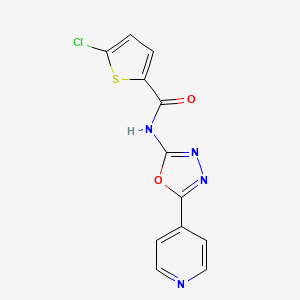

5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O2S/c13-9-2-1-8(20-9)10(18)15-12-17-16-11(19-12)7-3-5-14-6-4-7/h1-6H,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYHCMKFNSYAKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

Chlorination: The thiophene ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the chlorinated thiophene derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like organolithium compounds, Grignard reagents, and nucleophiles such as amines and thiols are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also find applications in the agricultural industry as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit enzyme activity by binding to the active site or allosteric site, or it may block receptor signaling pathways by binding to the receptor.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

- The pyridinyl group in the target compound may enhance hydrogen bonding or π-stacking compared to phenyl (compound 11 ) or fluorophenyl (compound 15 ) analogs, though direct evidence is lacking. Compound 11 demonstrates that phenyl substitution suffices for T-type Ca²⁺ channel inhibition, suggesting pyridinyl could modulate selectivity or potency .

- Fluorine in compound 15 might improve pharmacokinetics (e.g., metabolic stability), but its absence in the target compound implies a trade-off between lipophilicity and polarity .

Core Scaffold Variations: Replacement of oxadiazole with oxazolidinone (as in Rivaroxaban) shifts activity from ion channels to coagulation enzymes, highlighting scaffold-dependent target specificity . Hybrid structures like 3a (thiazole-oxadiazole) exhibit acetylcholinesterase inhibition, underscoring the versatility of oxadiazole in diverse therapeutic contexts .

Research Findings and Implications

While direct pharmacological data for 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide are absent in the evidence, insights from analogs suggest:

- Ion Channel Modulation : The oxadiazole-thiophene scaffold is critical for T-type Ca²⁺ channel inhibition (as in compound 11 ). Pyridinyl substitution could refine binding to voltage-gated channels .

- Enzyme Inhibition Potential: Structural similarity to 3a implies possible activity against enzymes like acetylcholinesterase, though empirical validation is needed .

- Synthetic Feasibility: The compound’s synthesis likely follows established routes for oxadiazole-carboxamide derivatives, such as coupling 5-chlorothiophene-2-carbonyl chloride with aminoxadiazoles under Schotten-Baumann conditions .

Biological Activity

5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, with a focus on its anticancer, antimicrobial, and antioxidant properties.

Synthesis

The synthesis of 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. The compound can be synthesized through the reaction of thiophene derivatives with pyridinyl oxadiazoles, followed by chlorination and amide formation.

Anticancer Activity

Several studies have reported the anticancer properties of oxadiazole derivatives, including those related to the target compound. For instance:

- In Vitro Studies : A series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines were evaluated against various human cancer cell lines. Many exhibited significant cytotoxic effects. Specifically, compounds with similar structures to 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide showed promising results against breast and lung cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene | MCF7 (Breast) | 12.5 |

| 5-Chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene | A549 (Lung) | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Zone of Inhibition : In studies assessing antibacterial activity against pathogens such as E. coli and S. aureus, the compound demonstrated a notable zone of inhibition compared to standard antibiotics .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| K. pneumoniae | 12 |

Antioxidant Activity

The antioxidant capability of the compound was assessed using several assays:

- DPPH Radical Scavenging : The ability to scavenge DPPH radicals was measured, showing an IC50 value comparable to established antioxidants.

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay indicated that the compound could effectively reduce ferric ions (Fe^3+), suggesting a strong reducing power.

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives where 5-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thiophene was included among others in a comprehensive biological screening program. Results indicated that compounds with electron-withdrawing groups exhibited enhanced biological activity due to improved interaction with biological targets.

The proposed mechanisms for the biological activities include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes.

- Radical Scavenging : The antioxidant properties are attributed to the ability to donate electrons and neutralize free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.